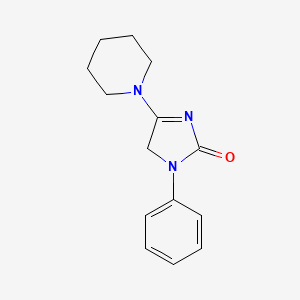
1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one, also known as CPI-1189, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. It belongs to the class of imidazolines and has been found to have interesting pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one is not fully understood. However, it is believed to act as an agonist at the imidazoline I2 receptor, which is involved in the regulation of neurotransmitter release. It may also have an effect on the activity of the dopamine and serotonin systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been found to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. This compound has been found to reduce the levels of cortisol, a stress hormone, in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to have good bioavailability and a favorable pharmacokinetic profile. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on 1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one. One area of interest is its potential use in the treatment of substance abuse disorders. Studies have shown that this compound can reduce the reinforcing effects of drugs such as cocaine and alcohol. Another area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been found to have anxiolytic and antidepressant properties in animal studies. Further research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one involves the reaction of 1-phenyl-1,2,3,6-tetrahydropyridine with glyoxal in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the imidazoline ring.
Aplicaciones Científicas De Investigación
1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one has been studied for its potential therapeutic applications in various areas of medicine. It has been found to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of substance abuse disorders, such as alcohol and cocaine addiction.
Propiedades
IUPAC Name |
3-phenyl-5-piperidin-1-yl-4H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14-15-13(16-9-5-2-6-10-16)11-17(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLJMMNTLJHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5680997.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)

![N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)
![S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5681040.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5681053.png)

![4-({2-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681071.png)
![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5681091.png)
![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)
